Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate
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Overview
Description
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is an organic compound that features a tert-butyl group, a chlorobenzyl group, and a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under specific conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(aminooxy)ethyl)carbamate
- Tert-butyl (2-(methylamino)ethyl)carbamate
- Tert-butyl (2-(benzylamino)ethyl)carbamate
Uniqueness
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-chlorophenyl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQKGQPNDAYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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